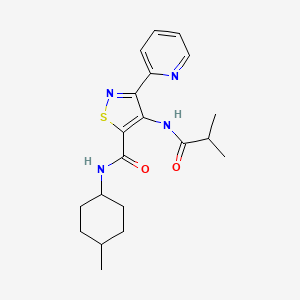
4-(isobutyrylamino)-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(isobutyrylamino)-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality 4-(isobutyrylamino)-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(isobutyrylamino)-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : A study on the synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to the compound , discusses the synthesis and characterization of such compounds. This includes techniques such as elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan, Hafez, & Osman, 2014).
Biological Activities
- Cytotoxicity Studies : Research involving compounds similar to 4-(isobutyrylamino)-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide focuses on their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential use in cancer research (Hassan, Hafez, & Osman, 2014).
Insecticidal Applications
- Insecticidal Potential : A study on sulfonamide thiazole derivatives, which shares some structural similarity with the compound, explores their use as insecticidal agents. It discusses the toxicological and biological impacts of these compounds against the cotton leafworm, Spodoptera littoralis, under laboratory conditions (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Antimicrobial Applications
- Antimicrobial Properties : Research on new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety indicates their potential antimicrobial activities. This could suggest similar applications for 4-(isobutyrylamino)-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antitumor Activities
- Antitumor Efficacy : The synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers revealed that these compounds exhibited significant antitumor activity against Ehrlich ascites carcinoma cell EACC cell line, which could be relevant for the compound (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Antibacterial Applications
- Antibacterial Effects : A study on heterocyclic synthesis with thiophene-2-carboxamide, a compound structurally related to 4-(isobutyrylamino)-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide, explored its application as antibiotics and against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Antiprotozoal Drugs
- Trypanocidal Activity : Research on quaternary 2-phenylimidazo[1,2-a]pyridinum salts, which are structurally related, showed significant antiparasitic activity, particularly against Trypanosoma rhodesiense in mice (Sundberg, Dahlhausen, Manikumar, Mavunkel, Biswas, Srinivasan, Musallam, Reid, & Ager, 1990).
properties
IUPAC Name |
N-(4-methylcyclohexyl)-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-12(2)19(25)23-17-16(15-6-4-5-11-21-15)24-27-18(17)20(26)22-14-9-7-13(3)8-10-14/h4-6,11-14H,7-10H2,1-3H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBAMDLEMPMBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea](/img/structure/B2757486.png)
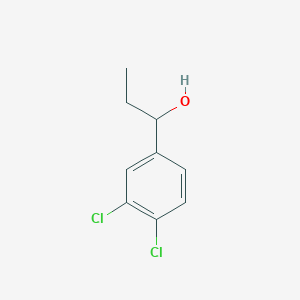
![6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2757490.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)
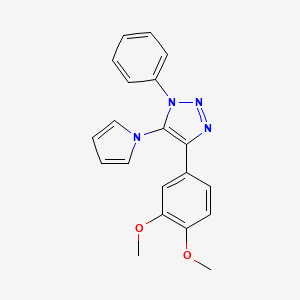
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)
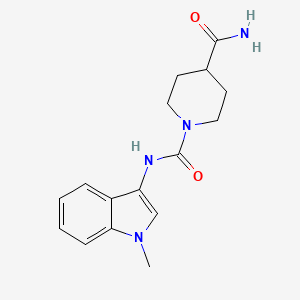
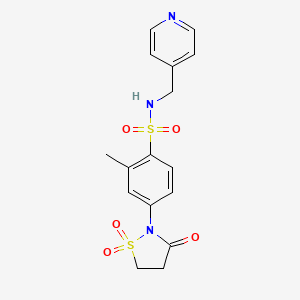
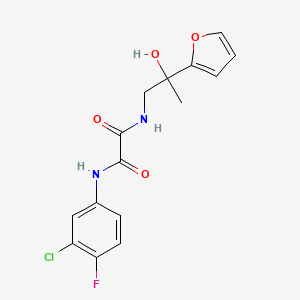
![3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2757502.png)
![2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2757503.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2757504.png)

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2757509.png)